1-Methyl-4-nitro-1H-pyrazole-5-methanol
Description
1-Methyl-4-nitro-1H-pyrazole-5-methanol is a pyrazole derivative featuring a methyl group at the 1-position, a nitro group at the 4-position, and a hydroxymethyl (-CH2OH) group at the 5-position. Pyrazole scaffolds are widely studied due to their versatility in pharmaceuticals, agrochemicals, and materials science. The nitro group enhances electrophilic reactivity and may influence biological activity, while the hydroxymethyl group offers sites for further functionalization, such as esterification or oxidation.
Properties
Molecular Formula |
C5H7N3O3 |
|---|---|
Molecular Weight |
157.13 g/mol |
IUPAC Name |
(2-methyl-4-nitropyrazol-3-yl)methanol |
InChI |
InChI=1S/C5H7N3O3/c1-7-5(3-9)4(2-6-7)8(10)11/h2,9H,3H2,1H3 |
InChI Key |
UPSMIXGAJNLQCN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)[N+](=O)[O-])CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-methyl-4-nitro-1H-pyrazol-5-yl)methanol can be achieved through various synthetic routes. One common method involves the nitration of 1-methyl-1H-pyrazole-5-carboxylic acid followed by reduction and subsequent hydroxymethylation. The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid at elevated temperatures . The resulting nitro compound is then reduced using a suitable reducing agent such as iron powder or tin chloride in the presence of hydrochloric acid. Finally, the hydroxymethylation is achieved using formaldehyde under basic conditions .
Industrial Production Methods
Industrial production of (1-methyl-4-nitro-1H-pyrazol-5-yl)methanol follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The nitration, reduction, and hydroxymethylation steps are optimized for high yield and purity. The final product is purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
(1-methyl-4-nitro-1H-pyrazol-5-yl)methanol undergoes various chemical reactions, including:
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Iron powder or tin chloride in hydrochloric acid.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products Formed
Oxidation: (1-methyl-4-nitro-1H-pyrazol-5-yl)carboxylic acid.
Reduction: (1-methyl-4-amino-1H-pyrazol-5-yl)methanol.
Substitution: Various substituted pyrazoles depending on the electrophile used.
Scientific Research Applications
(1-methyl-4-nitro-1H-pyrazol-5-yl)methanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of (1-methyl-4-nitro-1H-pyrazol-5-yl)methanol involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can affect cellular processes. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function . The compound’s ability to donate and accept hydrogen bonds allows it to interact with various enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The physicochemical and synthetic behaviors of pyrazole derivatives are heavily influenced by substituent type, position, and electronic effects. Below is a comparative analysis with key analogs:
Table 1: Structural Comparison
- Nitro vs. Halogen Substituents : The nitro group (electron-withdrawing) at position 4 in the target compound may reduce nucleophilic reactivity compared to bromo or chloro substituents (e.g., in and ). This could hinder further electrophilic substitutions but enhance stability in acidic conditions.
- Hydroxymethyl Position : The hydroxymethyl group at position 5 (target) vs. position 4 () may alter hydrogen-bonding interactions, affecting solubility and crystallinity.
Physical and Spectroscopic Properties
Table 3: Physical and Analytical Data
- Melting Points: Pyrazole methanol derivatives with polar substituents (e.g., -NO2, -CH2OH) typically exhibit higher melting points due to enhanced intermolecular interactions.
- Spectroscopy : The hydroxymethyl group in the target compound would show characteristic O-H stretches (~3300 cm⁻¹ in IR) and deshielded protons in NMR (δ 4.5–5.5) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
